molecular formula C7H13NO2 B13625973 Methyl 2-(cyclobutylamino)acetate

Methyl 2-(cyclobutylamino)acetate

Cat. No.: B13625973
M. Wt: 143.18 g/mol
InChI Key: UNASTWOKIGQPNH-UHFFFAOYSA-N
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Description

Methyl 2-(cyclobutylamino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is of interest due to its unique structure, which includes a cyclobutylamino group attached to the acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(cyclobutylamino)acetate can be synthesized through a series of chemical reactions. One common method involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to conventional methods. The optimal conditions for this process include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclobutylamino)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Acetic acid and methanol

    Reduction: Primary alcohols

    Substitution: Various substituted esters depending on the nucleophile used

Mechanism of Action

The mechanism of action of methyl 2-(cyclobutylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and methanol, which can then participate in various biochemical pathways. The cyclobutylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Methyl 2-(cyclobutylamino)acetate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties .

List of Similar Compounds

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(cyclobutylamino)acetate

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-8-6-3-2-4-6/h6,8H,2-5H2,1H3

InChI Key

UNASTWOKIGQPNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1CCC1

Origin of Product

United States

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